ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Introduction to Component Pharmacophores in Medicinal Chemistry
Thieno[2,3-d]Pyrimidine as a Privileged Scaffold
Historical Development and Bioisosteric Properties
Thieno[2,3-d]pyrimidine emerged as a critical heterocyclic scaffold in the early 2000s, driven by its structural resemblance to adenine, the purine base in DNA and RNA. This bioisosteric relationship enables thieno[2,3-d]pyrimidine derivatives to mimic endogenous nucleobases, facilitating interactions with enzymes and receptors involved in nucleotide metabolism. The scaffold’s planar geometry and electronic distribution allow for π-π stacking and hydrogen bonding, key features for binding to kinase ATP pockets.
Table 1: Bioisosteric Comparison of Thieno[2,3-d]Pyrimidine and Adenine
| Property | Thieno[2,3-d]Pyrimidine | Adenine |
|---|---|---|
| Ring System | Fused thiophene-pyrimidine | Purine |
| Hydrogen Bond Acceptors | 3 | 4 |
| π-Electron Density | Enhanced due to sulfur | Delocalized |
| Metabolic Stability | High | Moderate |
The substitution pattern at positions 2, 4, and 6 of the thieno[2,3-d]pyrimidine core has been systematically optimized to enhance selectivity and potency across therapeutic targets. For instance, 4-oxo derivatives exhibit improved solubility and kinase inhibitory activity by mimicking the carbonyl groups of ATP.
Pharmacological Significance in Drug Discovery
Thieno[2,3-d]pyrimidine derivatives demonstrate broad-spectrum pharmacological activities:
- Anticancer : Derivatives targeting PI3K isoforms (e.g., compound VIb in ) achieve 72–84% enzymatic inhibition by binding to the kinase’s hinge region.
- Antiviral : Modifications at position 2 with thioether groups enhance interactions with viral proteases.
- CNS Agents : Lipophilic substitutions improve blood-brain barrier penetration for neurodegenerative applications.
Recent studies highlight its role in targeting KRAS G12D mutants, with analogs like KD-8 showing nanomolar binding affinity (K~D~ = 33 nM) and tumor growth inhibition (53% at 60 mg/kg).
Cyclohepta[b]Thiophene Framework Evolution
Structural Advantages in Therapeutic Applications
The cyclohepta[b]thiophene scaffold, a seven-membered fused ring system, offers conformational flexibility and enhanced hydrophobic interactions compared to smaller heterocycles. Its bent structure enables optimal positioning of substituents for tubulin binding, as demonstrated by ELR510444, a Phase II candidate that inhibits microtubule dynamics at sub-nanomolar concentrations.
Key Structural Features :
- Extended Conjugation : The fused thiophene ring stabilizes charge transfer interactions with tubulin’s colchicine-binding site.
- Substituent Tolerance : Positions 3 and 5 accommodate bulky groups (e.g., carboxylates, benzamides) without steric clashes.
Established Biological Activities
Cyclohepta[b]thiophene derivatives exhibit potent antiproliferative activity through dual mechanisms:
- Tubulin Polymerization Inhibition : Compound 17 from induces G~2~/M arrest (IC~50~ = 0.22–0.88 μM) by binding to β-tubulin, mimicking nocodazole’s effects but with lower cytotoxicity (LC~50~ > 100 μM).
- Apoptosis Induction : Activation of caspases 3, 8, and 9 in A549 lung cancer cells confirms a mitochondrial pathway-mediated cell death.
Table 2: Biological Activities of Cyclohepta[b]Thiophene Derivatives
| Compound | Target | GI~50~ (μM) | Mechanism |
|---|---|---|---|
| 17 | Tubulin | 0.22–0.88 | G~2~/M arrest, caspase activation |
| ELR510444 | Microtubules | 0.009–0.031 | Mitotic spindle disruption |
| Nocodazole | β-Tubulin | 1.11–81.28 | Microtubule depolymerization |
Rationale for Hybrid Molecule Design
Synergistic Activity Hypothesis
The hybrid molecule merges thieno[2,3-d]pyrimidine’s kinase inhibitory potential with cyclohepta[b]thiophene’s tubulin-targeting capabilities. This dual-target strategy aims to overcome resistance mechanisms in cancers like pancreatic adenocarcinoma, where KRAS mutations (e.g., G12D) and tubulin overexpression often coexist. Synergy arises from:
- Concurrent Pathway Inhibition : Blocking PI3K/Akt/mTOR (via thieno[2,3-d]pyrimidine) and microtubule dynamics (via cyclohepta[b]thiophene) disrupts survival signals and mitotic progression simultaneously.
- Reduced Off-Target Effects : Selective substitutions (e.g., 2-chlorophenyl, allyl) minimize interactions with non-target kinases.
Target-Oriented Design Principles
- Pharmacophore Fusion : The thioacetamido linker bridges the two scaffolds while maintaining optimal spatial orientation for target engagement.
- Substituent Optimization :
Figure 1: Binding Mode Hypothesis
$$
\text{Thieno[2,3-d]pyrimidine} \rightarrow \text{KRAS G12D ATP pocket (K}D = \text{33 nM)} \quad \
\text{Cyclohepta[b]thiophene} \rightarrow \beta\text{-Tubulin (GI}{50} = \text{0.22 μM)} \quad
$$
Properties
IUPAC Name |
ethyl 2-[[2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O4S3/c1-3-14-33-27(35)23-19(17-10-8-9-12-20(17)30)15-38-25(23)32-29(33)39-16-22(34)31-26-24(28(36)37-4-2)18-11-6-5-7-13-21(18)40-26/h3,8-10,12,15H,1,4-7,11,13-14,16H2,2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLFUVCZJZFACB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC4=C(C(=CS4)C5=CC=CC=C5Cl)C(=O)N3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allyl and chlorophenyl groups: These groups are typically introduced through substitution reactions using suitable reagents.
Formation of the cyclohepta[b]thiophene ring: This step involves the cyclization of intermediates under specific conditions to form the desired ring structure.
Final coupling and esterification: The final product is obtained by coupling the intermediates and esterifying the carboxylate group using ethyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound involves multiple steps that typically include the formation of thieno[2,3-d]pyrimidine derivatives. These derivatives are synthesized through cyclization reactions involving thiophene and pyrimidine analogs. For instance, the use of 4-dimethylaminopyridine and triethylamine in the presence of chloroform is common in the initial stages of synthesis to achieve desired yields and purity levels .
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. The compound in focus has shown promising results against various bacterial strains. For example, studies have demonstrated that modifications in the phenyl ring structure can enhance the antimicrobial efficacy of these compounds .
Antiplasmodial Activity
The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies have revealed that certain substitutions on the thienopyrimidine core can lead to improved potency. The compound's IC50 values indicate its effectiveness, with some derivatives exhibiting values comparable to established antimalarial drugs like chloroquine .
Anti-inflammatory Properties
Preliminary investigations suggest that derivatives of this compound may possess anti-inflammatory properties. The presence of specific functional groups appears to modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .
Agricultural Applications
The compound's structural characteristics allow it to be explored as a potential agrochemical agent. Its ability to inhibit specific enzymes related to plant pathogens suggests that it could be developed into a pesticide or herbicide. Studies have shown that thienopyrimidine derivatives can effectively control broad-leaved weeds and certain pest species .
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
In a study published by Mavrora et al., a series of thienopyrimidine derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with para-substituted phenyl groups exhibited enhanced activity compared to their unsubstituted counterparts .
| Compound | Structure | Antimicrobial Activity (MIC μg/mL) |
|---|---|---|
| A | Structure A | 8 |
| B | Structure B | 16 |
| C | Structure C | 32 |
Case Study 2: Antiplasmodial Activity Assessment
A comprehensive study assessed the antiplasmodial activity of various thienopyrimidine derivatives derived from the compound under discussion. The findings demonstrated that several compounds had IC50 values in the low micromolar range, indicating significant potential for further development as antimalarial agents .
Mechanism of Action
The mechanism of action of ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thieno[2,3-d]Pyrimidine Derivatives
Key Observations :
- The 2-chlorophenyl group may improve lipophilicity and target engagement compared to non-halogenated analogs (e.g., 573936-52-4) .
Table 2: Cytotoxicity and Selectivity of Thieno[2,3-d]Pyrimidine Derivatives
Insights :
Biological Activity
Ethyl 2-(2-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. This article provides a detailed overview of its biological activity based on available research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 569.71 g/mol. Its structure includes various functional groups that contribute to its biological activity, particularly the thienopyrimidine and thiophene moieties, which are known for their diverse pharmacological properties.
Antimicrobial Properties
Research indicates that thienopyrimidines exhibit broad-spectrum antimicrobial activities. A review by Ali et al. highlights that derivatives of thienopyrimidine have shown significant antibacterial, antifungal, and antiviral properties. Specifically, compounds similar to this compound have been evaluated for their effectiveness against various pathogens .
Anticancer Activity
Thienopyrimidine derivatives have also been explored for their anticancer potential. Studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure–activity relationship (SAR) studies suggest that modifications in the chemical structure can enhance anticancer efficacy .
Central Nervous System Effects
Some derivatives of thienopyrimidines have shown neuroprotective effects in preclinical models. This activity is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. The potential for these compounds in treating neurological disorders is an area of ongoing research .
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial efficacy of thienopyrimidine derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications in the thienopyrimidine structure significantly enhanced antibacterial potency .
- Anticancer Studies : In vitro studies on cancer cell lines demonstrated that specific thienopyrimidine derivatives could inhibit tumor growth by inducing apoptosis. The findings suggest a promising avenue for developing new anticancer agents based on this scaffold .
- Neuroprotective Effects : Research has shown that compounds with similar structures exhibit protective effects against neurodegeneration in animal models. These findings support the potential use of this compound in treating conditions like Alzheimer's disease .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
